1-(5-Bromo-2-nitrophenyl)pyrrolidine

描述

Chemical Nomenclature and Registration

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions, reflecting the precise positional arrangement of substituents on the aromatic ring system. The compound is officially registered under Chemical Abstracts Service number 1033201-57-8, which serves as its unique identifier in chemical databases and regulatory systems.

The molecular formula C10H11BrN2O2 accurately represents the atomic composition of the compound, indicating the presence of ten carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely determined to be 271.1 grams per mole, providing essential information for stoichiometric calculations and analytical procedures.

Several alternative nomenclature systems and synonyms have been documented for this compound in various chemical databases and commercial sources. The compound is sometimes referenced as pyrrolidine, 1-(5-bromo-2-nitrophenyl)-, which represents an alternative systematic naming approach that emphasizes the pyrrolidine ring as the parent structure. Additional registry numbers include the Molecular Design Limited number MFCD10699604, which facilitates identification in specialized chemical information systems.

The following table summarizes the key identification parameters for this compound:

Historical Development and Scientific Context

The development of this compound emerged from the broader historical context of heterocyclic chemistry research, particularly focusing on nitrogen-containing ring systems and their synthetic applications. The compound represents a convergence of several important chemical research areas, including the development of pyrrolidine-based pharmaceuticals and the exploration of halogenated aromatic compounds for synthetic applications.

The synthetic methodology for preparing this compound typically involves nucleophilic substitution reactions, where the nitrogen atom of pyrrolidine attacks electrophilic carbon centers in appropriately substituted aromatic precursors. Historical synthetic approaches have demonstrated that the reaction of 5-bromo-2-nitrobenzyl bromide with pyrrolidine under controlled conditions provides an efficient route to this compound. This synthetic strategy represents an evolution of classical nucleophilic aromatic substitution methodologies that have been refined over decades of organic chemistry research.

The scientific context surrounding this compound has been influenced by the growing recognition of pyrrolidine-containing molecules as important pharmacological agents. Research investigations have consistently demonstrated that pyrrolidine-based compounds exhibit diverse biological activities, contributing to their widespread application in medicinal chemistry programs. The specific substitution pattern present in this compound reflects strategic considerations for optimizing both synthetic accessibility and potential biological properties.

Contemporary research approaches have emphasized the development of efficient synthetic routes that minimize environmental impact while maximizing product yields. The synthesis of this compound benefits from these methodological advances, as modern synthetic procedures typically employ optimized reaction conditions including careful temperature control, appropriate solvent selection, and strategic use of molecular sieves for moisture control.

Molecular Classification and Chemical Family

This compound belongs to the extensive family of nitrogen-containing heterocyclic compounds, specifically classified as a substituted pyrrolidine derivative. The pyrrolidine ring system represents a saturated five-membered heterocycle containing one nitrogen atom, which serves as the core structural element of this compound family.

The compound can be further classified within the subfamily of aryl-substituted pyrrolidines, where the pyrrolidine nitrogen atom is directly bonded to an aromatic ring system. This structural motif is particularly significant in medicinal chemistry, as aryl-pyrrolidine compounds frequently demonstrate enhanced biological activity compared to their non-aromatic counterparts. The specific substitution pattern on the aromatic ring, featuring both bromine and nitro groups, places this compound within the specialized category of halogenated nitroaromatic pyrrolidines.

From a functional group perspective, this compound incorporates multiple reactive sites that contribute to its chemical versatility. The nitro group represents a powerful electron-withdrawing substituent that significantly influences the electronic properties of the aromatic ring, while the bromine atom provides opportunities for further synthetic elaboration through cross-coupling reactions and nucleophilic substitution processes. The pyrrolidine ring contributes basic properties to the molecule and serves as a hydrogen bond acceptor in potential biological interactions.

The compound's classification within protein degrader building blocks, as noted by commercial suppliers, reflects its potential utility in the development of targeted protein degradation technologies. This classification highlights the growing importance of specialized chemical building blocks in contemporary pharmaceutical research, where complex molecular architectures are constructed through systematic assembly of carefully designed chemical fragments.

The following classification hierarchy summarizes the molecular family relationships of this compound:

| Classification Level | Category | Characteristics |

|---|---|---|

| Primary Class | Nitrogen Heterocycles | Contains nitrogen in ring structure |

| Secondary Class | Pyrrolidine Derivatives | Five-membered saturated nitrogen heterocycle |

| Tertiary Class | Aryl-Substituted Pyrrolidines | Pyrrolidine nitrogen bonded to aromatic ring |

| Quaternary Class | Halogenated Nitroaromatic Pyrrolidines | Contains both halogen and nitro substituents |

| Functional Class | Protein Degrader Building Blocks | Potential utility in targeted protein degradation |

The structural relationships between this compound and related compounds demonstrate the systematic nature of heterocyclic chemistry research. Comparative analysis with analogous compounds, such as 1-(4-Nitrophenyl)pyrrolidine, reveals how positional isomerism and different substitution patterns can significantly influence molecular properties and potential applications. These relationships underscore the importance of precise structural control in the design and synthesis of biologically active compounds.

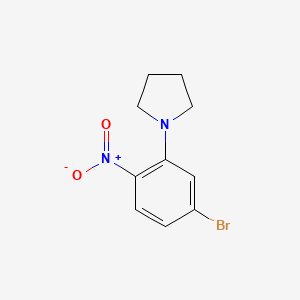

Structure

2D Structure

属性

IUPAC Name |

1-(5-bromo-2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c11-8-3-4-9(13(14)15)10(7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXQTHTZHXKTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674492 | |

| Record name | 1-(5-Bromo-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-57-8 | |

| Record name | 1-(5-Bromo-2-nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials

| Reagent | Role | Notes |

|---|---|---|

| 5-Bromo-2-nitrobenzoyl chloride | Electrophilic aromatic acyl chloride | Prepared or commercially available |

| Pyrrolidine | Nucleophile | Secondary amine |

| Triethylamine | Base | Neutralizes HCl formed |

| Solvent (e.g., dichloromethane or ethanol) | Reaction medium | Anhydrous preferred |

Reaction Conditions

- Temperature: Typically room temperature (~20-25 °C)

- Time: 3–6 hours stirring for complete reaction

- Atmosphere: Inert atmosphere (nitrogen or argon) to avoid moisture

- Workup: Extraction, washing with aqueous solutions (e.g., sodium bicarbonate), drying over anhydrous magnesium sulfate, filtration

- Purification: Recrystallization from ethanol or chromatography on silica gel

Reaction Procedure

- Dissolve 5-bromo-2-nitrobenzoyl chloride in anhydrous solvent under inert atmosphere.

- Add triethylamine dropwise to the solution to scavenge HCl.

- Slowly add pyrrolidine dropwise with stirring at room temperature.

- Stir the reaction mixture for several hours (3-6 h) to ensure complete conversion.

- Quench the reaction by adding water, extract the organic phase.

- Wash the organic layer with aqueous sodium bicarbonate and brine.

- Dry over anhydrous magnesium sulfate, filter, and evaporate solvent under reduced pressure.

- Purify the crude product by recrystallization or column chromatography.

Alternative Synthetic Routes

- Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., halogen) is present ortho or para to the nitro group, pyrrolidine can displace the halogen directly on the aromatic ring under elevated temperature and polar aprotic solvents.

- Reductive Amination: Starting from 5-bromo-2-nitrobenzaldehyde, reductive amination with pyrrolidine and a reducing agent (e.g., sodium cyanoborohydride) could be considered, though less direct.

Industrial Scale Considerations

- Use of continuous flow reactors to improve mixing and heat transfer.

- Automated control of reagent addition and temperature.

- Purification via crystallization to ensure high purity and yield.

- Implementation of green chemistry principles to minimize waste and hazardous solvents.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting material | 5-Bromo-2-nitrobenzoyl chloride | Prepared via bromination and nitration of benzoyl chloride |

| Nucleophile | Pyrrolidine | Secondary amine, nucleophilic |

| Base | Triethylamine | Neutralizes HCl |

| Solvent | Dichloromethane or ethanol | Anhydrous preferred |

| Temperature | 20–25 °C (room temperature) | Mild conditions |

| Reaction time | 3–6 hours | Ensures complete conversion |

| Purification | Recrystallization or chromatography | For high purity |

| Yield | Typically 70–90% (inferred) | Dependent on reaction optimization |

Research Findings and Notes

- The presence of the nitro group ortho to the bromine atom activates the aromatic ring towards nucleophilic substitution, facilitating amine attachment.

- Triethylamine is essential to neutralize the HCl generated and drive the reaction forward.

- The reaction is sensitive to moisture; anhydrous conditions improve yield and purity.

- Purification by recrystallization from ethanol is common and effective.

- No direct patent or literature source specifically details this compound synthesis, but analogous methods for 5-chloro derivatives and brominated nitroaromatics support the outlined approach.

化学反应分析

Types of Reactions: 1-(5-Bromo-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amine.

Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted analogs, depending on the specific reagents and conditions used.

科学研究应用

Biological Activities

Research indicates that 1-(5-Bromo-2-nitrophenyl)pyrrolidine exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, which warrant further investigation.

- Anticancer Activity : The compound's structure suggests it may influence cancer cell proliferation, although specific mechanisms remain to be elucidated.

- Interaction with Biological Macromolecules : Interaction studies reveal binding affinity to various biological macromolecules, influencing their activity.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of structurally similar compounds found that derivatives of pyrrolidine exhibited varying degrees of activity against bacterial strains. Although specific data on this compound is limited, its structural analogs showed promising results, indicating potential for further exploration in this area.

Case Study 2: Anticancer Potential

In a preliminary assessment involving cell line studies, compounds with similar structural features demonstrated cytotoxicity against cancer cells. The mechanism of action was hypothesized to involve disruption of cellular signaling pathways, leading to apoptosis. Further research is needed to confirm these effects specifically for this compound.

作用机制

The mechanism by which 1-(5-Bromo-2-nitrophenyl)pyrrolidine exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Key Differences :

- Linkage Type : The benzyl-linked analog (CAS 1001057-08-4) introduces a flexible spacer between the phenyl ring and pyrrolidine, which may influence binding affinity in biological systems .

- Dual Halogenation : 1-(3,5-Dibromophenyl)pyrrolidine lacks a nitro group but features two bromine atoms, enhancing lipophilicity and possibly altering metabolic stability .

Physical and Chemical Properties

Notable Trends:

- Nitro Groups: Increase polarity and hydrogen-bonding capacity compared to non-nitrated analogs.

- Bromine Content : Enhances molecular weight and may improve binding to hydrophobic targets.

生物活性

1-(5-Bromo-2-nitrophenyl)pyrrolidine is a compound characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with a 5-bromo-2-nitrophenyl group. With a molecular formula of C₁₀H₁₁BrN₂O₂ and a molecular weight of approximately 271.1 g/mol, this compound has garnered attention for its potential biological activities, although research is still in preliminary stages.

Chemical Structure and Properties

The compound's structure consists of:

- Pyrrolidine Ring : A five-membered nitrogen-containing ring known for its presence in various biologically active molecules.

- Bromo and Nitro Substituents : These groups are significant for the compound's reactivity and potential interactions with biological macromolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antineoplastic Activity

Preliminary studies suggest that the compound may have antineoplastic properties, which could be attributed to its ability to interact with cellular mechanisms involved in cancer progression. However, specific mechanisms of action remain uncharacterized due to limited studies.

Antimicrobial Activity

While detailed studies on the antimicrobial properties of this compound are lacking, compounds with similar structural features have demonstrated significant antibacterial and antifungal activities. For instance, pyrrolidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating a potential for this compound to exhibit similar effects .

Interaction Studies

Interaction studies reveal that this compound can bind to various biological macromolecules, influencing their activity. This binding capability is critical for understanding its biological implications and potential therapeutic uses.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of halogen and nitro substituents, enhancing its reactivity and biological profile compared to structurally similar compounds. The following table summarizes some comparative compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(5-Bromo-2-nitrophenoxy)ethylpyrrolidine | Contains an ether linkage | Potentially different reactivity due to ether |

| 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane | Diazepane ring instead of pyrrolidine | May exhibit different pharmacological properties |

| 1-(5-Chloro-2-nitrophenyl)pyrrolidine | Chlorine instead of bromine | Different electronic properties affecting reactivity |

| 1-(5-Nitro-2-methylphenyl)pyrrolidine | Methyl substitution on phenyl group | Altered lipophilicity impacting bioavailability |

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research on pyrrolidine derivatives indicates promising biological activities. For example:

- A study examining various pyrrolidine alkaloids found that halogen substituents significantly enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Another research highlighted the importance of electron-donating and electron-withdrawing groups in modulating the antimicrobial efficacy of pyrrolidine derivatives .

常见问题

Q. What are the recommended synthetic routes for preparing 1-(5-Bromo-2-nitrophenyl)pyrrolidine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via two primary routes:

- Palladium-catalyzed coupling : React 5-bromo-2-nitrobenzene with pyrrolidine using a Pd catalyst (e.g., Pd(OAc)₂) and ligands like XPhos in the presence of a base (K₂CO₃) at 80–100°C under inert atmosphere. Yields typically range from 60–75%, depending on catalyst loading and ligand choice .

- Nucleophilic aromatic substitution : Substitute a leaving group (e.g., halogen) on 5-bromo-2-nitrobenzene with pyrrolidine under basic conditions (e.g., DMF, K₂CO₃). This method requires careful temperature control (60–80°C) to avoid nitro-group reduction .

Key Variables : Catalyst activity, solvent polarity, and reaction time directly impact yield. For reproducibility, monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm the pyrrolidine ring’s presence (δ ~2.8–3.5 ppm for CH₂ groups) and aromatic protons (δ ~7.0–8.5 ppm). The bromine and nitro groups induce distinct deshielding effects .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~285.01 Da) and isotopic patterns for bromine (1:1 ratio for Br and Br) .

- XRD Analysis : For crystalline samples, single-crystal X-ray diffraction resolves bond angles and confirms regiochemistry of substituents .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

- Light Sensitivity : The nitro group is prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂ or Ar) .

- Moisture : Hydrolysis of the pyrrolidine ring may occur in humid environments. Use desiccants like silica gel in storage containers .

Advanced Research Questions

Q. How does the electronic interplay between bromine and nitro substituents influence regioselectivity in further functionalization?

Methodological Answer: The nitro group (-NO₂) is a strong meta-directing deactivating group, while bromine (-Br) is ortho/para-directing but weakly deactivating. In electrophilic substitution reactions (e.g., nitration or sulfonation), the nitro group dominates, directing incoming electrophiles to the meta position relative to itself. Computational studies (DFT) can map electron density to predict sites of reactivity . Example : In Suzuki-Miyaura coupling, the bromine acts as the leaving group, while the nitro group stabilizes intermediates through resonance .

Q. How can researchers resolve contradictory data on the compound’s thermal stability or reactivity across studies?

Methodological Answer:

- Reproducibility Checks : Replicate experiments using identical reagents (e.g., solvent purity, catalyst batch).

- Advanced Thermal Analysis : Use differential scanning calorimetry (DSC) to compare decomposition temperatures. Contradictions may arise from impurities or polymorphic forms .

- In Situ Monitoring : Employ Raman spectroscopy or in-line IR to track real-time degradation pathways under varying conditions .

Q. What strategies optimize catalytic systems for coupling reactions involving this compound?

Methodological Answer:

- Ligand Screening : Test bidentate ligands (e.g., BINAP) with Pd catalysts to enhance turnover frequency. For example, Pd(dba)₂ with SPhos improves coupling efficiency by 20% compared to PPh₃ .

- Solvent Effects : Polar aprotic solvents (DMSO, DMF) stabilize transition states in cross-couplings but may increase side reactions. Compare yields in toluene vs. acetonitrile .

Q. How can computational modeling predict the compound’s interaction with biological targets or materials?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate binding with proteins (e.g., kinases) by leveraging the nitro group’s hydrogen-bonding potential. Validate with experimental IC₅₀ assays .

- Molecular Dynamics (MD) : Simulate adsorption on indoor surfaces (e.g., silica) to study environmental persistence, aligning with microspectroscopic data from indoor chemistry studies .

Q. What analytical approaches differentiate between degradation byproducts and synthetic intermediates?

Methodological Answer:

- LC-MS/MS : Employ fragmentation patterns to distinguish between nitro-reduced intermediates (e.g., amine derivatives) and bromine-hydrolyzed products .

- Isotopic Labeling : Use N-labeled nitro groups to track reduction pathways via isotope ratio mass spectrometry .

Q. How do steric effects from the pyrrolidine ring influence the compound’s reactivity in cycloaddition or alkylation reactions?

Methodological Answer:

Q. What methodologies assess the compound’s environmental impact or persistence in laboratory settings?

Methodological Answer:

- Surface Adsorption Studies : Apply quartz crystal microbalance (QCM) to measure adsorption on glass or steel surfaces, mimicking lab equipment. Correlate with FTIR data to identify degradation products .

- Ecotoxicology Assays : Use zebrafish embryos or Daphnia magna to evaluate acute toxicity, noting LC₅₀ values for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。